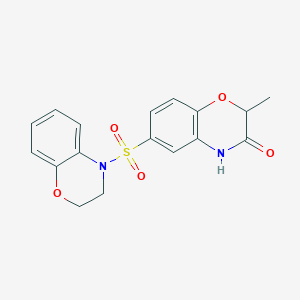
6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a compound that has gained significant attention in the scientific community due to its potential use in various fields.
Mechanism of Action
The mechanism of action of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and proteins involved in inflammatory and cancer pathways. It may also disrupt the cell membrane of certain pests, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound may have both biochemical and physiological effects. Biochemically, it may inhibit the activity of certain enzymes and proteins, leading to a decrease in inflammation and cancer cell proliferation. Physiologically, it may lead to the death of certain pests and weeds.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its potential for use in multiple fields, its ability to inhibit certain enzymes and proteins, and its potential for use in the synthesis of other materials. The limitations include the lack of understanding of its mechanism of action, its potential toxicity, and the need for further research to fully understand its potential applications.
Future Directions
There are several future directions for the research of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one. These include further investigation into its mechanism of action, its potential use in the development of new anti-inflammatory and anti-cancer drugs, its potential use as a herbicide and insecticide, and its potential use in the synthesis of new materials. Additionally, further research is needed to fully understand its toxicity and potential side effects.
In conclusion, this compound is a compound with potential applications in various fields. While its mechanism of action is not fully understood, research has shown that it may have anti-inflammatory, anti-cancer, herbicidal, and insecticidal properties. Further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-amino-5-methylbenzenesulfonamide with 2-hydroxybenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with chloroacetyl chloride and triethylamine to obtain the final compound.
Scientific Research Applications
Research has shown that 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one has potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been shown to have herbicidal and insecticidal activities. In material science, it has been used as a building block for the synthesis of polymers and other materials.
properties
Molecular Formula |
C17H16N2O5S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H16N2O5S/c1-11-17(20)18-13-10-12(6-7-15(13)24-11)25(21,22)19-8-9-23-16-5-3-2-4-14(16)19/h2-7,10-11H,8-9H2,1H3,(H,18,20) |
InChI Key |
CCICZPGCXMHHPA-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N3CCOC4=CC=CC=C43 |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N3CCOC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B269496.png)
![1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine](/img/structure/B269498.png)
![5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole](/img/structure/B269500.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine](/img/structure/B269521.png)
![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B269525.png)
![O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate](/img/structure/B269526.png)

![5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269532.png)
![5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269535.png)
![2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B269536.png)
![(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B269537.png)
